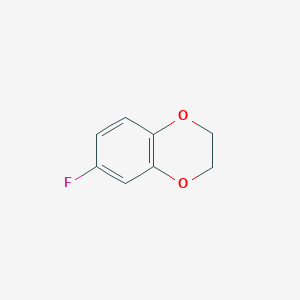

6-Fluoro-2,3-dihydro-1,4-benzodioxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

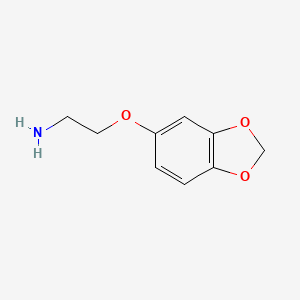

“6-Fluoro-2,3-dihydro-1,4-benzodioxine” is a chemical compound with the molecular formula C8H7FO2 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position has been reported. The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2,3-dihydro-1,4-benzodioxine” is represented by the molecular formula C8H7FO2 . The molecular weight of this compound is 154.14 g/mol.

Chemical Reactions Analysis

The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-2,3-dihydro-1,4-benzodioxine” include a molecular weight of 154.14 g/mol. The compound is stored at room temperature and is available in powder form .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

6-Fluoro-2,3-dihydro-1,4-benzodioxine: derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorine atom is known to enhance the bioactivity of pharmaceutical compounds, making them effective against a range of microbial pathogens .

Antiviral Research

In the field of antiviral research, these compounds have shown promise due to their ability to interfere with viral replication processes. Their structural flexibility allows for the design of molecules that can target specific viral proteins .

Antihypertensive Agents

The scaffold of 6-Fluoro-2,3-dihydro-1,4-benzodioxine has been utilized in the development of antihypertensive drugs. These compounds can act as vasodilators, reducing blood pressure by relaxing vascular smooth muscles .

Antidiabetic Activity

Research has indicated that derivatives of this compound may have applications in treating diabetes. They can modulate insulin release or mimic insulin action, thus helping in blood glucose regulation .

Anticancer Properties

There is ongoing research into the anticancer properties of 6-Fluoro-2,3-dihydro-1,4-benzodioxine . These compounds may inhibit cancer cell growth and proliferation by interfering with cellular signaling pathways .

AMPA Receptor Modulation

These compounds have been synthesized and tested as activators of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This has implications for the treatment of neurological disorders .

KATP Channel Activation

The derivatives of 6-Fluoro-2,3-dihydro-1,4-benzodioxine have been created as KATP channel activators. These channels play a crucial role in cellular metabolism and the regulation of insulin secretion .

Synthesis of Spirolactones

A novel application in organic chemistry involves the use of 6-Fluoro-2,3-dihydro-1,4-benzodioxine in the synthesis of spirolactones through Rh(III)-catalyzed spiroannulation. This process is significant for creating rigid structures in medicinal chemistry .

Safety and Hazards

The safety information for “6-Fluoro-2,3-dihydro-1,4-benzodioxine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Mode of Action

The presence of a halogen (fluorine) at the C-6 position may contribute to its activity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

Eigenschaften

IUPAC Name |

6-fluoro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBRMEJPAIVOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499301 |

Source

|

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

60458-98-2 |

Source

|

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60458-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)